3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, also known as EFBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFBC belongs to the class of benzofuran derivatives that have been shown to possess significant biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that play a key role in the development and progression of various diseases. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been shown to possess significant biochemical and physiological effects in preclinical studies. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has several advantages for lab experiments. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that can be easily synthesized in large quantities. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been extensively studied in preclinical studies and has shown promising results in various disease models. However, 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide also has some limitations for lab experiments. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a relatively new compound and its safety and efficacy in humans are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide.
Future Directions
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has several potential future directions for research. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can be further studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can also be studied for its potential use as a diagnostic tool for various diseases. Further studies are needed to determine the safety and efficacy of 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide in humans. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can also be modified to improve its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can be synthesized using a multistep process involving the condensation of 2-fluorobenzaldehyde with ethyl 4-aminobenzoate, followed by a cyclization reaction using trifluoroacetic acid. The resulting intermediate is then coupled with 4-ethoxybenzoyl chloride to form 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective activities in preclinical studies.
properties
IUPAC Name |
3-[(4-ethoxybenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-2-30-16-13-11-15(12-14-16)23(28)27-21-17-7-3-6-10-20(17)31-22(21)24(29)26-19-9-5-4-8-18(19)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHJLPACJJPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide |
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